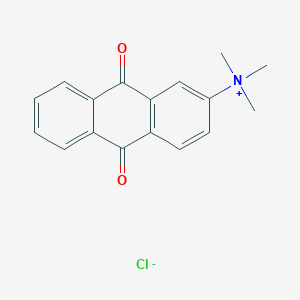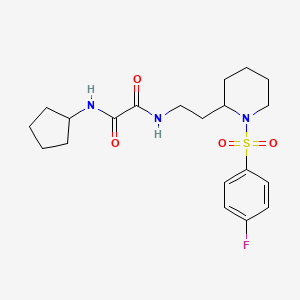
N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as Compound A, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied in the field of medicinal chemistry and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Antibacterial Agents
- Synthesis of Fluoroquinolones : A study detailed the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups, showing potential as antibacterial agents. This research showcases a method involving Dieckmann-type cyclization and displacement reactions, which could be relevant to synthesizing similar sulfonyl-containing compounds like the one (Miyamoto et al., 1987).
Cyclin-Dependent Kinase Inhibitors
- Inhibitors for CDK2 : Another study developed a synthetic methodology to produce beta-aminoethylsulfones, which act as inhibitors of cyclin-dependent kinase CDK2. This research might provide insights into how similar compounds could be synthesized and applied in medicinal chemistry (Griffin et al., 2006).
Photocatalytic Degradation Studies
- Organic Compound Degradation : Research on the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds over UV-illuminated TiO2 films could offer insights into environmental applications of related compounds. This study examined the formation of nitrate and ammonium ions, relevant to understanding the environmental impact of similar chemical structures (Low et al., 1991).
Anticancer Research
- Sulfonamide Molecular Hybrids : A study on the anticancer effects of sulfonamide-derived isatins against hepatocellular carcinoma cell lines provides an example of how sulfonamide-containing compounds are being investigated for therapeutic applications. This could be relevant for exploring the anticancer potential of the compound (Eldeeb et al., 2022).
Selective Receptor Antagonism
- α1-Adrenergic Receptor Antagonism : Research into arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenoceptor antagonists with uro-selective profile highlights the pharmacological applications of sulfonamide derivatives in developing selective receptor antagonists (Rak et al., 2016).
properties
IUPAC Name |
N'-cyclopentyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O4S/c21-15-8-10-18(11-9-15)29(27,28)24-14-4-3-7-17(24)12-13-22-19(25)20(26)23-16-5-1-2-6-16/h8-11,16-17H,1-7,12-14H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTSGTUWNHQYGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


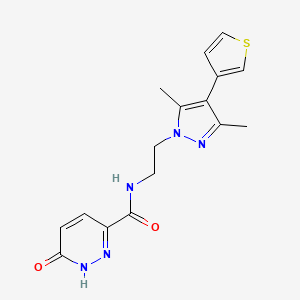
![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)
![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)
![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)
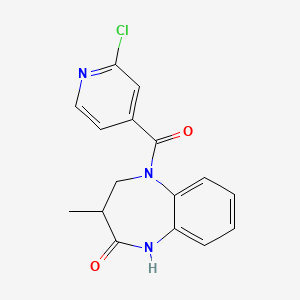
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)
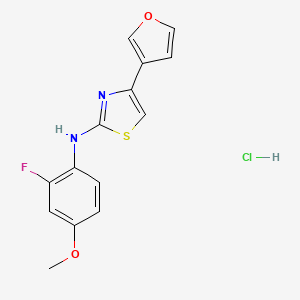
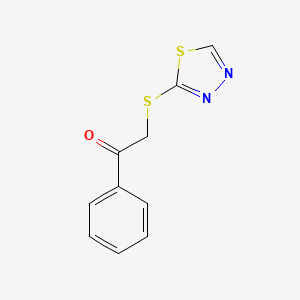
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
